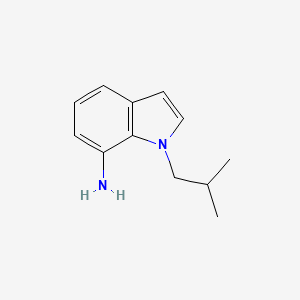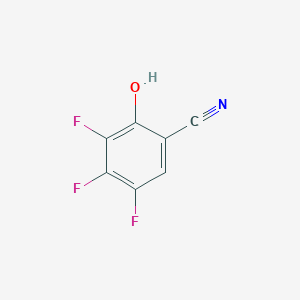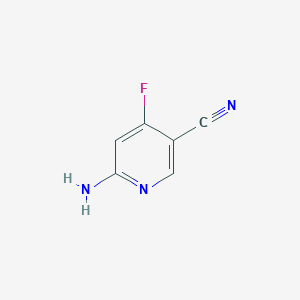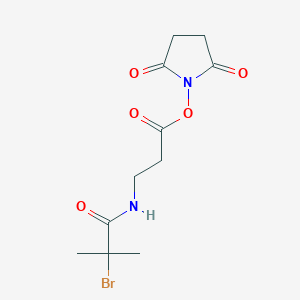![molecular formula C12H21NO4S B1449704 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid CAS No. 766539-10-0](/img/structure/B1449704.png)
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid
Vue d'ensemble
Description
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid, or TBPSA, is an organic compound with a wide range of applications in the scientific research field. It is a type of organic acid that has a sulfanyl group in its structure, which makes it a valuable compound for various types of studies. TBPSA has been widely used in the synthesis of various compounds, as well as for its various biochemical and physiological effects.
Applications De Recherche Scientifique
Asymmetric Synthesis of N-heterocycles
Chiral sulfinamides, such as tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and their derivatives. Extensive research over the last two decades has established tert-butanesulfinamide as a gold standard for the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology facilitates the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant components of many natural products and compounds with therapeutic potential (Philip, Radhika, Saranya, & Anilkumar, 2020).
Corrosion Inhibition
Research has shown that organic acids, including acetic acid, are significant in the context of corrosion. Acetic acid vapors, in particular, have been identified in several industrial atmospheres, contributing to the corrosion of copper. Studies focusing on the relative aggressiveness of different acids have found acetic acid to be highly corrosive under specific conditions, highlighting the importance of understanding its effects for effective corrosion prevention and the development of corrosion inhibitors (Bastidas & La Iglesia, 2007).
Organic Corrosion Inhibitors
The inclusion of heteroatoms (O, S, N, and P) and π-electrons through conjugation has been emphasized as a prominent feature of organic inhibitors for protecting metals and alloys against corrosion in acidic media. Acetic acid, among other acids, has been studied for its role in industrial cleaning processes, where its interaction with organic inhibitors can significantly impact the efficacy of metallic dissolution inhibition (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).
Sulfonamides and Sulfato Species
Sulfonamides and sulfato species studies, while not directly mentioning 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid, highlight the broader chemical context in which related compounds operate. These studies touch upon the synthesis, applications, and environmental impact of various sulfonamides and their interactions with metals, contributing to a deeper understanding of related compounds' potential applications and behaviors (Carta, Scozzafava, & Supuran, 2012).
Mécanisme D'action
Target of Action
It is known to be used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid acts as a linker in PROTACs. It connects the E3 ligase recruiting moiety to the target protein binding moiety. The rigidity of the linker can impact the 3D orientation of the PROTAC and thus the formation of the ternary complex, which is crucial for the degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific target protein and E3 ligase that the PROTAC is designed to interact with. By causing the degradation of the target protein, the compound can influence any biochemical pathways in which the target protein is involved .
Result of Action
The molecular and cellular effects of this compound are determined by the specific target protein that the PROTAC is designed to degrade. By causing the degradation of the target protein, the compound can influence the cellular processes in which the target protein is involved .
Analyse Biochimique
Biochemical Properties
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of specific genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This compound may also inhibit or activate enzymes by interacting with their active sites. Furthermore, it can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular processes .
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJMMJOCIYELSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)
![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)
![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)






![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)
![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)
